2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

Description

Chemical Identity and Classification

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone is classified within the benzophenone family, specifically as a substituted aromatic ketone bearing multiple fluorine atoms and a nitrogen-containing heterocyclic substituent. The compound is formally registered under the Chemical Abstracts Service number 898755-38-9, providing its unique chemical identifier in scientific databases. This classification places the compound within the broader category of organic compounds known as benzophenones, which are characterized by the presence of a ketone functional group attached to two phenyl rings. The compound further belongs to the subcategory of fluorinated benzophenones, a specialized group known for enhanced stability and modified electronic properties compared to their non-fluorinated counterparts.

The compound's classification extends to its recognition as a member of the benzenoid family, specifically falling under the category of benzene and substituted derivatives. Within this classification system, the compound represents a complex multi-substituted aromatic system that incorporates both electron-withdrawing fluorine atoms and an electron-donating nitrogen-containing substituent. This dual nature creates a unique electronic environment that influences the compound's reactivity and potential applications. The presence of the azetidine ring system further classifies this compound as a nitrogen heterocycle derivative, adding to its chemical complexity and potential biological activity profiles.

Molecular Formula and Weight Analysis

The molecular formula of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone is established as C₁₇H₁₄F₃NO, indicating a composition of seventeen carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. This formula reflects the compound's moderate molecular complexity, with a total of 36 atoms contributing to its three-dimensional structure. The molecular weight has been precisely calculated as 305.29 grams per mole, positioning this compound within the range typical for small to medium-sized organic molecules suitable for pharmaceutical and chemical applications.

The molecular weight analysis reveals several important characteristics about the compound's physical properties and potential behavior. The relatively low molecular weight suggests good membrane permeability and bioavailability potential, while the presence of three fluorine atoms contributes approximately 57 grams per mole to the total molecular weight. This fluorine content represents about 18.7% of the total molecular weight, indicating substantial fluorination that significantly influences the compound's physicochemical properties. The nitrogen atom contributes to the basic character of the molecule, while the oxygen atom participates in the ketone functionality that defines the benzophenone core structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄F₃NO |

| Molecular Weight | 305.29 g/mol |

| Carbon Atoms | 17 |

| Hydrogen Atoms | 14 |

| Fluorine Atoms | 3 |

| Nitrogen Atoms | 1 |

| Oxygen Atoms | 1 |

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound is established as [2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone, which systematically describes the compound's structural features according to standardized chemical naming conventions. This nomenclature clearly identifies the methanone (ketone) functional group as the central feature, with specific designation of the substitution patterns on both aromatic rings. The name explicitly indicates the position of the azetidine-containing substituent at the 2-position of one phenyl ring and the trifluoro substitution pattern on the second phenyl ring.

Alternative nomenclature systems provide additional names for this compound, including the more descriptive designation as (2-(Azetidin-1-ylmethyl)phenyl)(3,4,5-trifluorophenyl)methanone. This alternative naming convention follows similar systematic principles but presents the structural information in a slightly different format that emphasizes the ketone linkage between the two substituted aromatic rings. The compound is also recognized by several database-specific identifiers, including the PubChem Compound Identifier 24725337, which provides a unique numerical designation for computational and database searching purposes.

The systematic naming reveals the compound's structural complexity through its detailed description of substituent positions and functional group connectivity. The azetidine moiety is specifically identified as being connected through a methyl linkage to the 2-position of one benzene ring, while the second benzene ring carries fluorine substitutions at the 3, 4, and 5 positions. This precise nomenclature enables accurate structural reconstruction and facilitates clear communication among researchers working with this compound. Additional synonyms recorded in chemical databases include various permutations of the systematic name that maintain the essential structural information while adapting to different naming preferences or database requirements.

Structural Features and Functional Groups

The structural architecture of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone incorporates several distinct functional groups that contribute to its unique chemical properties and reactivity profile. The central ketone functionality serves as the core structural element, connecting two aromatic ring systems through a carbonyl bridge characteristic of the benzophenone family. This ketone group exhibits typical electrophilic character, making it susceptible to nucleophilic attack and capable of participating in various addition and reduction reactions. The carbonyl carbon presents a partial positive charge due to the electronegativity difference with oxygen, creating a reactive site that influences the compound's overall chemical behavior.

The azetidine ring system represents a significant structural feature that distinguishes this compound from simpler benzophenone derivatives. Azetidine is a four-membered saturated nitrogen heterocycle that introduces considerable ring strain and enhanced reactivity compared to larger nitrogen-containing rings. The nitrogen atom within the azetidine ring possesses a lone pair of electrons, conferring basic properties to the molecule and enabling coordination with various metal centers or participation in hydrogen bonding interactions. The ring strain associated with the four-membered azetidine structure makes this moiety particularly reactive toward ring-opening reactions, adding another dimension to the compound's synthetic utility.

The trifluoromethyl substitution pattern on one of the aromatic rings significantly modifies the electronic properties of the benzophenone core. The three fluorine atoms at positions 3, 4, and 5 create a highly electron-withdrawing environment that activates the aromatic ring toward nucleophilic substitution reactions while deactivating it toward electrophilic aromatic substitution. This substitution pattern also enhances the compound's lipophilicity and metabolic stability, properties that are particularly valuable in pharmaceutical applications. The strategic placement of fluorine atoms in consecutive positions maximizes their cumulative electron-withdrawing effect, creating a distinctive electronic environment that influences both reactivity and physical properties.

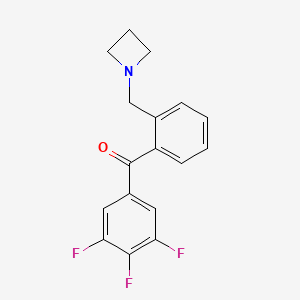

The Simplified Molecular Input Line Entry System representation of the compound as C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F provides a linear structural description that captures all connectivity information. This representation clearly shows the azetidine ring (C1CN(C1)), its methyl linkage to the benzene ring, the ketone bridge (C(=O)), and the trifluoro-substituted aromatic ring. The systematic arrangement of these functional groups creates multiple sites for potential chemical modification and enables diverse synthetic transformations that can lead to structurally related compounds with modified properties.

Comparative Analysis with Related Benzophenone Derivatives

The structural comparison of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone with related benzophenone derivatives reveals significant insights into structure-activity relationships and the impact of specific substitution patterns on molecular properties. The parent compound benzophenone, with the simple formula C₁₃H₁₀O and molecular weight of 182.22 grams per mole, serves as the fundamental structural template from which various derivatives are developed. The addition of the azetidinemethyl and trifluoro substituents to the target compound increases the molecular weight by approximately 123 grams per mole, representing a substantial structural modification that dramatically alters the compound's properties.

Comparison with 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone, which shares the same molecular formula C₁₇H₁₄F₃NO and molecular weight of 305.29 grams per mole, demonstrates the importance of substitution position on molecular properties. While both compounds contain identical functional groups and atomic composition, the positional isomerism creates distinct three-dimensional arrangements that influence reactivity patterns and potential biological activities. The 2'-substituted compound exhibits different steric accessibility and electronic distribution compared to the 4'-substituted isomer, highlighting how subtle structural variations can lead to significant property differences.

Analysis of the simpler 3,4,5-trifluorobenzophenone with molecular formula C₁₃H₇F₃O and molecular weight of 236.19 grams per mole provides insight into the contribution of the azetidinemethyl substituent. The addition of this nitrogen-containing moiety increases the molecular weight by 69.1 grams per mole while introducing basic character and additional sites for chemical modification. This comparison demonstrates how the azetidine functionality transforms a relatively simple fluorinated benzophenone into a more complex, multifunctional molecule with enhanced synthetic versatility.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Benzophenone | C₁₃H₁₀O | 182.22 | Basic diphenyl ketone |

| 3,4,5-Trifluorobenzophenone | C₁₃H₇F₃O | 236.19 | Trifluoro substitution |

| 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | C₁₇H₁₄F₃NO | 305.29 | Azetidine + trifluoro groups |

| 4'-Azetidinomethyl-3,4,5-trifluorobenzophenone | C₁₇H₁₄F₃NO | 305.29 | Positional isomer |

The electronic effects of fluorine substitution become particularly evident when comparing compounds within this series. The electron-withdrawing nature of fluorine atoms stabilizes the carbonyl group against nucleophilic attack while simultaneously activating the aromatic ring toward nucleophilic aromatic substitution reactions. This dual effect creates unique reactivity patterns that distinguish fluorinated benzophenones from their non-fluorinated counterparts. The presence of multiple fluorine atoms in consecutive positions amplifies these effects, creating compounds with distinctive chemical behavior that can be exploited for specific synthetic applications.

Properties

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISJLJOSNBTJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643732 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-38-9 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

2’-Azetidinomethyl-3,4,5-trifluorobenzophenone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substitution Patterns

The biological and chemical properties of benzophenone derivatives are highly sensitive to substituent type, position, and ring structure. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences

Impact of Fluorination

- Trifluorination (3,4,5-F) : Enhances metabolic stability and electron-deficient aromatic rings, favoring interactions with hydrophobic pockets in proteins .

- Difluorination (3,5-F) : Less electronegative than trifluorinated analogs, leading to reduced oxidative stability and altered reaction kinetics .

Role of the Azetidine Group

- Azetidine (4-membered ring) : Introduces significant ring strain, increasing reactivity in nucleophilic substitutions. Its compact size allows precise steric interactions in target binding .

- Piperazine/Pyrrolidine (5-6 membered rings) : Larger rings reduce strain but may compromise target specificity due to conformational flexibility .

Biological Activity

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone is a synthetic compound that has garnered attention due to its potential biological activities. This compound features an azetidine ring and trifluoromethyl groups, which may enhance its interactions with biological targets. Research into its biological activity has primarily focused on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- IUPAC Name : [2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone

- Molecular Formula : C17H15F3N

- Molecular Weight : 305.31 g/mol

Table 1: Physical Properties of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

The biological activity of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone is hypothesized to involve its interaction with specific enzymes and receptors. The presence of the azetidine ring and fluorine atoms may enhance binding affinity to molecular targets, influencing various cellular pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. For example, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 2: Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Anticancer Properties

Research into the anticancer effects of 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone has shown promising results. It appears to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function.

Case Study: MCF-7 Breast Cancer Cells

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in viability by up to 70% at concentrations of 50 µg/mL.

- Apoptosis Induction : Increased levels of caspase-3 activation.

- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels were observed post-treatment.

Comparative Analysis

When compared with similar compounds such as 2'-Azetidinomethyl-3,4-difluorobenzophenone, the trifluorinated version shows enhanced biological activity. This can be attributed to the electron-withdrawing effects of the trifluoromethyl group, which may improve the compound's reactivity and interaction with biological targets.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2'-Azetidinomethyl-3,4-difluorobenzophenone | Moderate | Low |

| 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | High | Moderate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone, and how can purity be optimized?

- Methodological Answer : Adapt continuous flow synthesis techniques from analogous fluorinated benzophenones. For example, use a microflow system (T-micromixer and falling film microreactor) to perform Grignard exchange and carboxylation reactions, as demonstrated for 2,4,5-trifluorobenzoic acid . Post-synthesis, employ fractional crystallization or preparative HPLC to isolate the product with >95% purity. Monitor reaction parameters (temperature, flow rate) rigorously to minimize side products.

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- 19F NMR : Confirm fluorine substitution patterns and electronic environments.

- X-ray crystallography : Resolve steric effects from the azetidinomethyl group and trifluorobenzene ring. Note that fluorine atoms induce bond angle distortions (e.g., increased C-F-C angles) due to steric and electronic effects .

- Mass spectrometry (HRMS) : Verify molecular weight (236.19 g/mol) and fragmentation patterns .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to respiratory (H335) and dermal irritation (H315/H319) risks .

- Spill Management : Collect solid residues using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage : Store in airtight containers under nitrogen at 4°C to prevent hydrolysis or oxidative degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow NMR to track intermediate formation in SNAr reactions. Fluorine’s electron-withdrawing effect activates the benzene ring, but steric hindrance from the azetidinomethyl group may slow reactivity .

- Isotopic Labeling : Introduce deuterium at the azetidinomethyl position to study kinetic isotope effects on reaction rates.

- Computational Modeling : Apply DFT calculations to map transition states and identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 19F NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare experimental 19F NMR shifts with computed values (using software like Gaussian) to identify anomalies caused by solvent effects or intermolecular interactions .

- Variable-Temperature NMR : Probe dynamic processes (e.g., ring puckering in the azetidinomethyl group) that may cause signal splitting .

- Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with NMR data to confirm structural assignments .

Q. What computational approaches are suitable for predicting this compound’s electronic properties and ligand-receptor interactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-311+G(d,p)) to predict redox behavior and charge transfer efficiency .

- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) using software like AutoDock Vina. The trifluorobenzene moiety may enhance binding via hydrophobic interactions .

- Non-Covalent Interaction (NCI) Analysis : Visualize weak interactions (e.g., C-F···H bonds) stabilizing crystal packing or ligand binding .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.